molecular formula C7H7NO4S B14843667 3-Formyl-2-hydroxybenzenesulfonamide

3-Formyl-2-hydroxybenzenesulfonamide

Cat. No.: B14843667
M. Wt: 201.20 g/mol
InChI Key: CILPKYKHWFZEFQ-UHFFFAOYSA-N
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Description

3-Formyl-2-hydroxybenzene-1-sulfonamide: is an organic compound with the molecular formula C7H7NO4S and a molecular weight of 201.20 g/mol . This compound is characterized by the presence of a formyl group (-CHO), a hydroxyl group (-OH), and a sulfonamide group (-SO2NH2) attached to a benzene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-2-hydroxybenzene-1-sulfonamide typically involves the sulfonation of 3-formyl-2-hydroxybenzene. The process can be carried out using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine . The reaction is usually conducted under mild conditions to prevent the decomposition of the formyl group.

Industrial Production Methods: Industrial production of 3-formyl-2-hydroxybenzene-1-sulfonamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Formyl-2-hydroxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: 3-Carboxy-2-hydroxybenzene-1-sulfonamide

    Reduction: 3-Hydroxymethyl-2-hydroxybenzene-1-sulfonamide

    Substitution: Various ethers and esters depending on the substituents used

Scientific Research Applications

3-Formyl-2-hydroxybenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-formyl-2-hydroxybenzene-1-sulfonamide involves its interaction with biological molecules through its functional groups. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death .

Comparison with Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    3-Formyl-2-hydroxybenzoic acid: Similar structure but lacks the sulfonamide group.

    2-Hydroxybenzene-1-sulfonamide: Lacks the formyl group.

Uniqueness: 3-Formyl-2-hydroxybenzene-1-sulfonamide is unique due to the presence of both the formyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H7NO4S

Molecular Weight

201.20 g/mol

IUPAC Name

3-formyl-2-hydroxybenzenesulfonamide

InChI

InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-2-5(4-9)7(6)10/h1-4,10H,(H2,8,11,12)

InChI Key

CILPKYKHWFZEFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)O)C=O

Origin of Product

United States

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